Hydron;arsorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

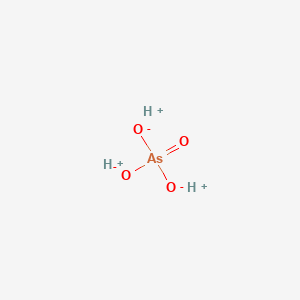

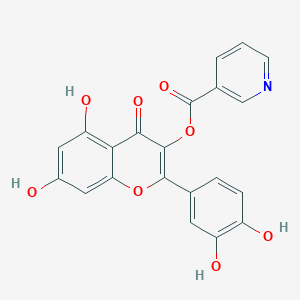

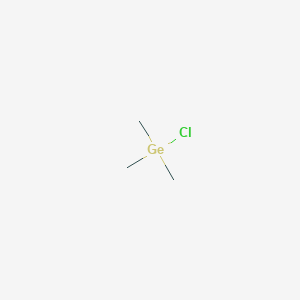

Arsenic acid is an arsenic oxoacid comprising one oxo group and three hydroxy groups attached to a central arsenic atom. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an arsenate(1-) and an arsenate ion.

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release.

Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O.

Properties

CAS No. |

1327-52-2 |

|---|---|

Molecular Formula |

H3AsO4 AsH3O4 |

Molecular Weight |

141.943 g/mol |

IUPAC Name |

hydron;arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

Canonical SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

boiling_point |

120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

density |

2.2 at 68 °F (USCG, 1999) Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

Key on ui other cas no. |

7778-39-4 15584-04-0 |

physical_description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

shelf_life |

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/ |

solubility |

302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

Synonyms |

arsenate arsenic acid metaarsenic acid orthoarsenic acid orthoarsenic acid, dihydrate pyroarsenic acid |

vapor_pressure |

Vapor pressure, kPa at 15 °C: 1.3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene](/img/structure/B75242.png)

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)